molecular formula C42H36N2 B170546 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene CAS No. 177799-16-5

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene

Cat. No. B170546
M. Wt: 568.7 g/mol
InChI Key: FWXNJWAXBVMBGL-UHFFFAOYSA-N
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Description

“9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene”, also known as TTPA, is commonly used as a green dopant material in TADF-OLED devices . It bears two triarylamine units and is electron-rich in nature . It can be used as a hole-transporting material for OLED, OPV, and perovskite solar cell applications .


Molecular Structure Analysis

The molecular formula of “9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene” is C42H36N2 . The molecular weight is 568.76 g/mol . The InChI Key is FWXNJWAXBVMBGL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene” is a solid at 20 degrees Celsius .

Scientific Research Applications

Photocatalytic Applications

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene demonstrates significant potential as a photocatalyst in radical fluoroalkylation processes under visible light irradiation. Its structure, characterized by diarylamine donors and a π-conjugated anthracene system, contributes to its high reducing power, enabling the generation of various fluoroalkyl radicals from electron-accepting precursors. The design of such anthracene-based photocatalysts is critical in determining their absorption capabilities of visible light and their stability towards redox stimuli. Detailed mechanistic studies suggest that these reactions proceed via catalytic radical processes (Noto, Tanaka, Koike, & Akita, 2018).

Electronic and Molecular Structures

The electronic and molecular structures of 9,10-diamino-substituted anthracenes, particularly those with various N-substituents, have been revisited. Different N-substituents significantly influence the electronic and molecular structures of the oxidized species of these compounds. For instance, 9,10-bis(N,N-di(p-anisyl)amino)anthracene maintains its planarity during successive one-electron oxidations, unlike its counterparts, which undergo substantial structural changes. These structural changes in the oxidized states are attributed to differences in the frontier molecular orbitals due to varying extents of mixing between the amine-localized and anthrylene-localized orbitals (Uebe, Kato, Tanaka, & Ito, 2016).

Fluorescent pH Sensors and Biological Probes

Functionalized 9,10-distyrylanthracene derivatives exhibit aggregation-induced emission (AIE) properties. These properties are tunable through molecular structure control, making these compounds suitable for pH and biomacromolecule sensing. One such compound, a phenol-moiety-containing derivative, shows aggregation-induced high fluorescence intensity under specific pH conditions, making it an effective pH sensor. Another derivative interacts strongly with protein or DNA, amplifying its emission, thus serving as a selective fluorescent turn "on" biological probe for protein and DNA detection (Lu et al., 2010).

Future Directions

“9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene” is currently used in TADF-OLED devices . Its future directions could involve further optimization and application in OLED, OPV, and perovskite solar cell technologies .

properties

IUPAC Name

9-N,9-N,10-N,10-N-tetrakis(4-methylphenyl)anthracene-9,10-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N2/c1-29-13-21-33(22-14-29)43(34-23-15-30(2)16-24-34)41-37-9-5-7-11-39(37)42(40-12-8-6-10-38(40)41)44(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNJWAXBVMBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629288
Record name N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene

CAS RN

177799-16-5
Record name N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
H Du, Q Zhou, Y Yu, C Liu, J Li, C Zhang… - The Journal of …, 2022 - ACS Publications
The pursuit of high-performance low-cost organic light-emitting materials is a long-term task. The down- and upconverted fluorescence from an electron donor–acceptor host composed …
Number of citations: 0 pubs.acs.org
H Nakanotani, T Higuchi, T Furukawa, K Masui… - Nature …, 2014 - nature.com
Fluorescence-based organic light-emitting diodes have continued to attract interest because of their long operational lifetimes, high colour purity of electroluminescence and potential to …
Number of citations: 967 www.nature.com
K **nai, R Kabe, C Adachi - Advanced Materials, 2018 - Wiley Online Library
Most long‐persistent luminescent (LPL) materials, which slowly release energy absorbed from ambient light, are based on inorganic compounds. Organic long‐persistent luminescent (…
Number of citations: 100 onlinelibrary.wiley.com
H Abroshan, V Coropceanu, JL Brédas - ACS Materials Letters, 2020 - ACS Publications
Hyperfluorescence has received significant attention as a promising strategy to design organic light-emitting diodes (OLEDs) with high color purity and enhanced stability. In this …
Number of citations: 35 pubs.acs.org
J Yao, S Ying, Q Sun, Y Dai, X Qiao, D Yang… - Journal of Materials …, 2019 - pubs.rsc.org
Fluorescent organic light-emitting diodes (OLEDs) still suffer from the problems of low efficiency and efficiency roll-off. As one of the strategies, the phosphor sensitized fluorescence …
Number of citations: 19 pubs.rsc.org
Z Liu, Y Lei, C Fan, X Peng, X Ji, GE Jabbour, X Yang - Organic Electronics, 2017 - Elsevier
We investigate the dependence of the performance of non-doped blue light emitting devices with thermally activated delayed fluorescence (TADF) material bis[4-(9,9-dimethyl-9,10-…
Number of citations: 17 www.sciencedirect.com
M Sakurai, R Kabe, M Fuki, Z Lin, K **nai… - Communications …, 2021 - nature.com
Photostimulated luminescence allows energy or data to be stored and released using electromagnetic waves as both the input and output, and has attracted considerable interest in the …
Number of citations: 5 www.nature.com
Z Wu, Q Wang, L Yu, J Chen, X Qiao… - … Applied Materials & …, 2016 - ACS Publications
The simultaneous realization of high efficiency, stable spectra, high color rendering index (CRI), and low-efficiency roll-off in a fluorescent white organic light-emitting diode (WOLED) …
Number of citations: 57 pubs.acs.org
K Sakanoue, H Harada, K Ando, M Yahiro, J Fukai - Thin Solid Films, 2015 - Elsevier
The ability of siloxane surface control additives (SCAs) to planarize organic semiconductor films with a thickness of tens of nanometers printed on indium tin oxide (ITO) surfaces with …
Number of citations: 6 www.sciencedirect.com
LE de Sousa, L dos Santos Born… - Journal of Materials …, 2022 - pubs.rsc.org
Hyperfluorescent organic light-emitting diodes combine two kinds of dopants to maximize device efficiency: one molecule exhibiting thermally activated delayed fluorescence (TADF) …
Number of citations: 8 pubs.rsc.org

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